molecular formula C6H12O3 B1268158 Methyl 4-methoxybutanoate CAS No. 29006-01-7

Methyl 4-methoxybutanoate

Cat. No. B1268158
CAS RN: 29006-01-7
M. Wt: 132.16 g/mol
InChI Key: VHDGWXQBVWAMJA-UHFFFAOYSA-N
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Patent
US08642603B2

Procedure details

The title compound was prepared from 4-methoxy-butyric acid methyl ester and ethyl formate employing the procedure set forth in Step 1 of Example 87.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:9])[CH2:4][CH2:5][CH2:6][O:7][CH3:8].[CH:10](OCC)=[O:11]>>[CH3:1][O:2][C:3](=[O:9])[CH:4]([CH:10]=[O:11])[CH2:5][CH2:6][O:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCCOC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C(CCOC)C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.